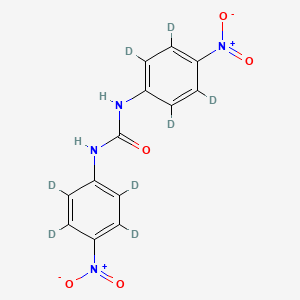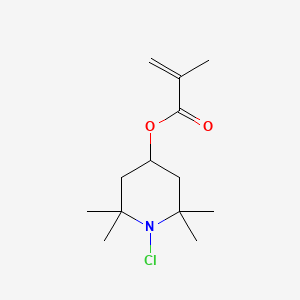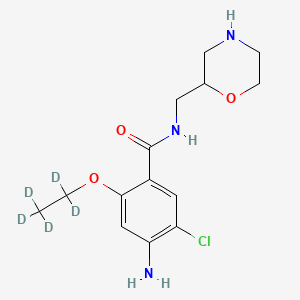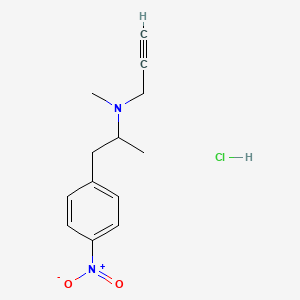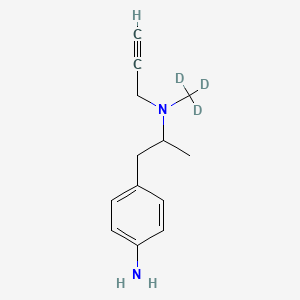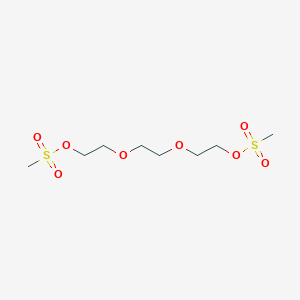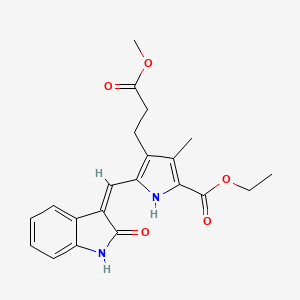
5-Ethoxycarbonyl SU 5402 Methyl Ester
Overview
Description
5-Ethoxycarbonyl SU 5402 methyl ester (5-EC-SU 5402) is an ester derivative of the non-steroidal anti-inflammatory drug (NSAID) SU 5402. It is a water-soluble compound that has been used in a variety of scientific studies for its potential anti-inflammatory, anti-oxidant, and anti-cancer properties. 5-EC-SU 5402 has been studied for its ability to inhibit the production of pro-inflammatory cytokines and enzymes, as well as its potential to modulate the activity of various cell signaling pathways. It has been used in a number of laboratory experiments to evaluate its efficacy and safety in various models of disease.
Scientific Research Applications
5-EC-SU 5402 has been used in a variety of scientific studies for its potential anti-inflammatory, anti-oxidant, and anti-cancer properties. It has been studied for its ability to inhibit the production of pro-inflammatory cytokines and enzymes, as well as its potential to modulate the activity of various cell signaling pathways. In addition, it has been used to evaluate its efficacy and safety in various models of disease.
Mechanism of Action
5-EC-SU 5402 has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). It has also been shown to modulate the activity of various cell signaling pathways, including the NF-kB, MAPK, and PI3K pathways.
Biochemical and Physiological Effects
5-EC-SU 5402 has been shown to inhibit the production of pro-inflammatory cytokines and enzymes in a variety of cell types, including macrophages, monocytes, and other immune cells. It has also been shown to modulate the activity of various cell signaling pathways, including the NF-kB, MAPK, and PI3K pathways. Additionally, it has been shown to reduce the levels of pro-inflammatory cytokines and enzymes in animal models of inflammation and cancer.
Advantages and Limitations for Lab Experiments
5-EC-SU 5402 offers a number of advantages for laboratory experiments. It is a water-soluble compound that is easily synthesized and purified. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, as well as modulate the activity of various cell signaling pathways. Furthermore, it has been used in a number of laboratory experiments to evaluate its efficacy and safety in various models of disease.
However, there are some limitations to the use of 5-EC-SU 5402 in laboratory experiments. For example, it has been shown to reduce the levels of pro-inflammatory cytokines and enzymes in animal models of inflammation and cancer, but its effects on humans are not yet known. Additionally, the long-term safety of 5-EC-SU 5402 has not yet been established.
Future Directions
The potential applications of 5-EC-SU 5402 are still being explored. Future studies should focus on further evaluating its efficacy and safety in humans, as well as investigating its potential for use in the treatment of various inflammatory and cancer conditions. Additionally, further research should be conducted to determine the long-term safety of 5-EC-SU 5402 and its potential for use in combination with other drugs or therapies. Furthermore, studies should be conducted to explore the mechanism of action of 5-EC-SU 5402 and to identify potential new targets for its therapeutic use. Finally, further studies should be conducted to evaluate the potential of 5-EC-SU 5402 for use in the prevention of various diseases.
Synthesis Methods
5-EC-SU 5402 is synthesized by the reaction of SU 5402 with ethyl chloroformate in the presence of a base such as sodium carbonate. The reaction produces a mixture of 5-EC-SU 5402 and 5-EC-SU 5402 acid, which is then separated by column chromatography. The 5-EC-SU 5402 can then be purified by recrystallization from methanol.
properties
IUPAC Name |
ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-4-28-21(26)19-12(2)13(9-10-18(24)27-3)17(22-19)11-15-14-7-5-6-8-16(14)23-20(15)25/h5-8,11,22H,4,9-10H2,1-3H3,(H,23,25)/b15-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTXIRZFJURXBU-PTNGSMBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C=C2C3=CC=CC=C3NC2=O)CCC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)CCC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10741295 | |
| Record name | Ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxycarbonyl SU 5402 Methyl Ester | |
CAS RN |
258831-76-4 | |
| Record name | Ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




